

spectroscopic data for (R)-2-Amino-5,5-difluorohexanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Amino-5,5-difluorohexanoic acid

Cat. No.: B584621

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Technical Guide: (R)-2-Amino-5,5-difluorohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available spectroscopic data for **(R)-2-Amino-5,5-difluorohexanoic acid** is limited. This guide provides key physicochemical properties for the closely related N-Boc protected precursor, (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid, and proposes a plausible synthetic workflow for the target compound based on established methodologies for analogous fluorinated amino acids.

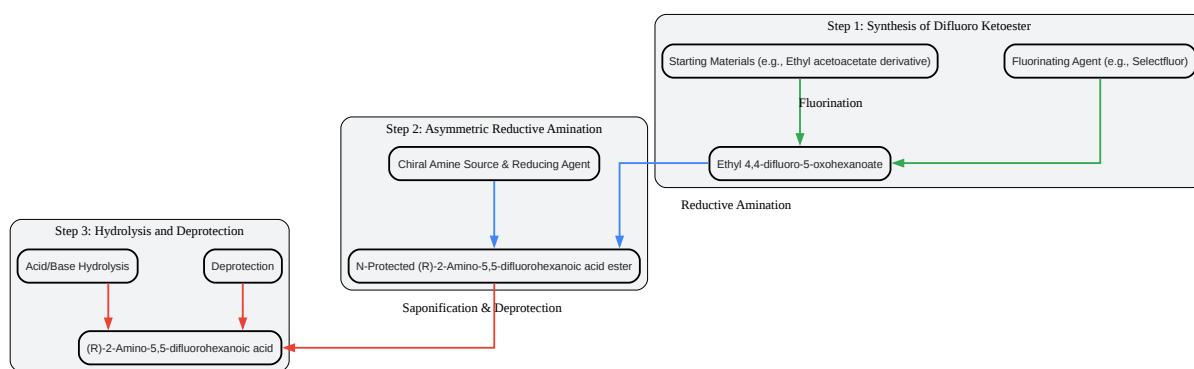
Physicochemical Properties of (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid

While specific data for the target compound is not readily available, the following table summarizes the known properties of its N-Boc protected form, a common synthetic intermediate.

Property	Value	Reference
CAS Number	2350048-17-6	[1]
Molecular Formula	C11H19F2NO4	[1]
Molecular Weight	267.27 g/mol	[1]
SMILES	CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O	[1]

Proposed Synthetic Workflow for (R)-2-Amino-5,5-difluorohexanoic acid

The enantioselective synthesis of β,β -difluoro- α -amino acids can be approached through various established strategies. The following proposed workflow is a multi-step synthesis adapted from methodologies reported for similar compounds, involving the formation of a key difluorinated intermediate followed by asymmetric amination.

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Caption: Proposed synthetic pathway for **(R)-2-Amino-5,5-difluorohexanoic acid**.

Experimental Protocols (Proposed)

The following are generalized experimental protocols for the proposed synthesis. These are based on common procedures for the synthesis of fluorinated amino acids and would require optimization for this specific target molecule.

Synthesis of Ethyl 4,4-difluoro-5-oxohexanoate (Intermediate A)

This step involves the electrophilic fluorination of a suitable β -ketoester precursor.

- **Reaction Setup:** A solution of the starting β -ketoester (e.g., an ethyl acetoacetate derivative) in an appropriate solvent (e.g., acetonitrile) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- **Fluorination:** An electrophilic fluorinating agent, such as Selectfluor, is added portion-wise to the solution at a controlled temperature, typically ranging from 0 °C to room temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is quenched, typically with an aqueous solution of sodium thiosulfate or sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired difluoro ketoester.

Asymmetric Reductive Amination (Formation of Intermediate D)

This key step introduces the chiral amine group.

- **Imine Formation:** The difluoro ketoester is dissolved in a suitable solvent (e.g., methanol or ethanol) along with a chiral amine source (e.g., (R)-phenylglycinol or a chiral primary amine). The mixture is stirred to form the corresponding chiral imine or enamine intermediate.
- **Reduction:** A reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) is added to the reaction mixture. The reduction of the imine proceeds diastereoselectively, guided by the chiral auxiliary.
- **Reaction Monitoring:** The reaction is monitored by TLC or LC-MS until the starting material is consumed.
- **Work-up and Purification:** The reaction is quenched, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent and washed with aqueous acid and base to remove unreacted starting materials and byproducts. The organic

layer is dried and concentrated. The resulting N-protected amino acid ester is purified by column chromatography.

Hydrolysis and Deprotection (Final Product F)

The final step involves the removal of the ester and amine protecting groups.

- **Ester Hydrolysis (Saponification):** The protected amino acid ester is dissolved in a mixture of a suitable solvent (e.g., tetrahydrofuran or methanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide). The reaction is stirred at room temperature until the ester is fully hydrolyzed.
- **Acidification:** The reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2.
- **Extraction:** The product is extracted into an organic solvent.
- **Deprotection:** The protecting group on the amine is removed under appropriate conditions. For example, a Boc group is typically removed by treatment with a strong acid like trifluoroacetic acid in a solvent such as dichloromethane.
- **Isolation:** The final product, **(R)-2-Amino-5,5-difluorohexanoic acid**, is isolated after removal of the solvent and any volatile reagents. Further purification can be achieved by recrystallization or ion-exchange chromatography.

Due to the absence of experimental data for the target compound, this guide provides a predictive framework based on established chemical principles for the synthesis and characterization of related molecules. Researchers are encouraged to use this as a starting point for their own investigations.

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References

- 1. [achmem.com \[achmem.com\]](http://achmem.com)
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